molecular formula C20H24N6O3 B2641271 (E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377063-68-8

(E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2641271
CAS No.: 377063-68-8
M. Wt: 396.451
InChI Key: KKWTXIZQBCWONR-SRZZPIQSSA-N
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Description

The compound “(E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione” is a synthetic purine derivative characterized by a hydrazinylidene moiety at position 8 of the purine core. The purine scaffold is substituted with a 4-ethoxybenzylidene group (via an E-configuration hydrazone bridge) and a 2-methylallyl group at position 7, while positions 1 and 3 are methylated.

The 4-ethoxy group on the benzylidene substituent introduces electron-donating properties, which may enhance stability and influence binding interactions with biological targets.

Properties

IUPAC Name

8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-6-29-15-9-7-14(8-10-15)11-21-23-19-22-17-16(26(19)12-13(2)3)18(27)25(5)20(28)24(17)4/h7-11H,2,6,12H2,1,3-5H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWTXIZQBCWONR-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a novel derivative of purine that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine derivatives followed by a series of modifications to introduce the purine moiety. The structural features include:

  • Purine core : A bicyclic structure that is essential for biological activity.
  • Hydrazine linkage : Contributes to the compound's reactivity and interaction with biological targets.
  • Allyl group : May enhance lipophilicity and cellular uptake.

Anticancer Activity

Recent studies have shown that derivatives of purine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)18.0

These results indicate that the compound exhibits promising activity against multiple cancer types, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. Notably, it has been identified as a potent inhibitor of sirtuins, which are involved in cellular regulation and metabolism.

Table 2: Inhibition of Sirtuins

Sirtuin TypeIC50 (µM)Mechanism of Action
SIRT15.0Competitive inhibition
SIRT26.5Mixed-type inhibition
SIRT34.8Competitive inhibition

The binding modes were elucidated using molecular docking studies, revealing that the compound occupies the acetyl lysine binding site on sirtuins, confirming its role as a competitive inhibitor .

Case Studies

A recent case study highlighted the use of this compound in combination therapies for enhanced anticancer efficacy. In vitro studies demonstrated synergistic effects when combined with standard chemotherapeutics like cisplatin.

Case Study Overview

  • Objective : To evaluate the synergistic effect of this compound with cisplatin.
  • Methodology : Combination index (CI) analysis was performed using the Chou-Talalay method.
  • Findings : The CI values indicated synergy at various concentration ratios, suggesting that this compound can enhance the efficacy of cisplatin in treating resistant cancer cell lines.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By targeting key regulatory pathways involved in cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
  • Modulation of Enzyme Activity : Specifically inhibiting sirtuins which play critical roles in cancer metabolism and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives with hydrazinylidene substituents at position 8 are a well-studied class of molecules. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and research findings.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target: (E)-8-(2-(4-Ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-purine-2,6-dione C₂₀H₂₃N₆O₃* ~397.44 - 4-Ethoxybenzylidene (E-configuration)
- 7-(2-methylallyl)
- 1,3-dimethyl
High lipophilicity due to 2-methylallyl; enhanced stability from ethoxy group
(E)-8-(2-(4-Chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-purine-2,6-dione C₁₆H₁₇ClN₆O₂ 360.80 - 4-Chlorobenzylidene
- 7-ethyl
Electron-withdrawing Cl increases reactivity; moderate solubility (98% purity)
(E)-8-(2-(4-Bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-purine-2,6-dione C₂₂H₂₁BrN₆O₂ 487.35 - 4-Bromobenzylidene
- 7-(4-methylbenzyl)
High molecular weight; bromine enhances halogen bonding potential
8-[(2Z)-2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinyl]-7-octyl-purine-2,6-dione C₂₃H₃₁N₆O₃ 463.54 - 2-Hydroxyphenyl ethylidene (Z-configuration)
- 7-octyl
Polar hydroxyl group improves aqueous solubility; long octyl chain increases logP
7-Ethyl-8-(4-ethoxybenzylidenehydrazinyl)-1,3-dimethyl-purine-2,6-dione C₁₈H₂₂N₆O₃ 370.41 - 4-Ethoxybenzylidene
- 7-ethyl
Lower steric bulk compared to target compound; ethyl group reduces lipophilicity

*Estimated based on structural analogy to and .

Key Research Findings

Substituent Effects on Bioactivity :

  • The 4-ethoxybenzylidene group in the target compound and its ethyl-substituted analog () demonstrates improved metabolic stability compared to halogenated analogs (e.g., 4-chloro or 4-bromo in ), likely due to reduced electrophilicity .
  • The 2-methylallyl group in the target compound enhances lipophilicity (predicted logP ~2.5) compared to the 7-ethyl analog (logP ~1.8), suggesting better cell permeability .

Synthetic Flexibility :

  • Kovalenko et al. () highlighted that 8-hydrazinylpurine derivatives undergo regioselective reactions with carbonyl compounds, enabling modular synthesis of analogs with varied arylalkyl and hydrazone substituents. The target compound’s 2-methylallyl group is a less common substituent, offering a unique steric profile for targeting hydrophobic enzyme pockets .

Solubility and Stability: Compounds with polar substituents (e.g., 2-hydroxyphenyl in ) exhibit higher aqueous solubility but lower membrane permeability. The target compound balances moderate solubility (due to the ethoxy group) with enhanced permeability (via 2-methylallyl) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, and how can yield be improved?

  • Methodological Answer : The compound is synthesized via hydrazone formation between a hydrazinyl-purine precursor and 4-ethoxybenzaldehyde. Key steps include:

  • Refluxing the hydrazinyl intermediate (e.g., 8-hydrazinyl-1,3-dimethyl-7-(2-methylallyl)-purine-2,6-dione) with 4-ethoxybenzaldehyde in ethanol or acetic acid under catalytic conditions (e.g., sodium acetate) for 12–14 hours .
  • Purification via recrystallization from ethanol-water mixtures (1:1) improves yield (up to 80% reported for analogous compounds) .
  • Optimization tip: Use excess aldehyde (1.2–1.5 equivalents) and monitor reaction progress via TLC to minimize side products .

Q. Which spectroscopic techniques are most reliable for confirming the hydrazone linkage and stereochemistry in this compound?

  • Methodological Answer :

  • ¹H NMR : Look for a singlet near δ 8.5 ppm for the hydrazone –CH=N– proton, with splitting patterns confirming E-stereochemistry .
  • IR : A strong C=N stretch at ~1630 cm⁻¹ and N–H stretch at ~3200 cm⁻¹ confirm hydrazone formation .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 803 [M⁺] in analogous hydrazones) validate the molecular formula .
  • X-ray crystallography (if crystals are obtainable) provides definitive stereochemical evidence .

Q. How can impurities arising from tautomerism or byproducts be minimized during synthesis?

  • Methodological Answer :

  • Use aprotic solvents (e.g., DMF) to suppress tautomerization of the hydrazone moiety .
  • Add molecular sieves to absorb water, preventing hydrolysis of intermediates .
  • Recrystallize from mixed solvents (ethanol-dioxane or propanol-2) to separate geometric isomers .

Advanced Research Questions

Q. How does the electronic nature of the 4-ethoxybenzylidene substituent influence the compound’s bioactivity compared to other benzylidene derivatives?

  • Methodological Answer :

  • Replace the 4-ethoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups via analogous synthetic routes .
  • Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using microdilution assays. For example:
  • 4-Nitro derivatives show enhanced antibacterial activity (MIC ~12.5 µg/mL) due to increased electrophilicity .
  • 4-Methoxy groups improve antifungal activity by enhancing membrane permeability .

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved when characterizing this compound?

  • Methodological Answer :

  • Solvent effects : Record NMR in DMSO-d₆ to stabilize the hydrazone tautomer and reduce aggregation .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers around the C=N bond) causing peak broadening .
  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons and confirm spatial proximity of the 2-methylallyl and benzylidene groups .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets like adenosine receptors?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using the crystal structure of the A₂A adenosine receptor (PDB ID: 4EIY). Focus on hydrogen bonding between the hydrazone –NH and Thr88 .
  • DFT calculations (B3LYP/6-31G*) optimize the compound’s geometry and predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis results?

  • Methodological Answer :

  • Recalibrate instrumentation : Ensure combustion analyzers for C/H/N are calibrated with certified standards (e.g., acetanilide) .
  • Account for hydrate/solvate formation : TGA/DSC can detect lattice water (e.g., dihydrate forms in analogous compounds, altering calculated C% by ~1.5%) .

Q. Why do antimicrobial activity results vary across studies for structurally similar hydrazones?

  • Methodological Answer :

  • Strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus) and consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
  • Solubility factors : Test compounds in DMSO (≤1% v/v) to avoid solvent toxicity and ensure homogeneity .

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